molecular formula C8H9ClF3NO B578661 N-Methyl-2-(trifluoromethoxy)aniline hydrochloride CAS No. 1215206-13-5

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride

Cat. No.: B578661
CAS No.: 1215206-13-5
M. Wt: 227.611
InChI Key: RMCYZTBLDMTNHE-UHFFFAOYSA-N
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Description

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₈H₈ClF₃NO (inferred from related compounds in and ). This compound features a trifluoromethoxy (-OCF₃) group at the 2-position of the aniline ring and an N-methyl substituent, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs.

The hydrochloride salt form improves solubility in polar solvents, making it a valuable intermediate in medicinal chemistry and polymer science. For example, structurally related aniline derivatives are used in polymer device research to study absorption properties .

Properties

IUPAC Name

N-methyl-2-(trifluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-12-6-4-2-3-5-7(6)13-8(9,10)11;/h2-5,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCYZTBLDMTNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681965
Record name N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-13-5
Record name Benzenamine, N-methyl-2-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride typically involves the reaction of N-methylaniline with trifluoromethoxy-containing reagents under controlled conditions. One common method is the reaction of N-methylaniline with trifluoromethoxybenzene in the presence of a catalyst such as palladium or copper . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride has been studied for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to serve as a building block for compounds targeting specific biological pathways.

Case Study: Antibacterial Agents
Recent studies have explored the use of N-methyl derivatives containing trifluoromethoxy groups in developing antibacterial agents. These compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as selective antimicrobial agents .

Organic Synthesis

The compound plays a crucial role in organic synthesis, particularly in the formation of complex molecular architectures. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Table 1: Synthetic Applications of this compound

Application AreaDescription
Amino Coupling Reactions Utilized in the synthesis of arylamines through coupling reactions with nitroarenes .
Dye Manufacturing Acts as an intermediate for producing azo dyes due to its reactive aniline structure .
Fluorinated Compounds Serves as a precursor for synthesizing fluorinated organic molecules, enhancing their properties .

Material Science

In material science, this compound is being investigated for its role in creating fluorinated metal-organic frameworks (MOFs). These MOFs exhibit hydrophobic properties and are effective catalysts in various reactions, including gas adsorption and water purification .

Recent Research Findings

Recent advancements have demonstrated innovative methods for incorporating trifluoromethoxy groups into organic molecules. For instance, metallaphotoredox catalysis has been employed to synthesize N-trifluoroalkyl anilines, which are essential for developing complex pharmaceuticals .

Mechanism of Action

The mechanism of action of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying molecular pathways and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences References
This compound -OCF₃ (2-position), -NHCH₃, HCl C₈H₈ClF₃NO ~223.6 (estimated) Not explicitly listed Baseline compound for comparison.
N-Methyl-4-(trifluoromethoxy)aniline (MM3) -OCF₃ (4-position), -NHCH₃ C₈H₈F₃NO 207.15 41419-59-4 Trifluoromethoxy group at 4-position ; no hydrochloride salt.
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride -OCF₃ (4-position), -CF₃ (2-position), HCl C₈H₆ClF₆NO 281.59 1588441-12-6 Additional -CF₃ group at 2-position; higher molecular weight and lipophilicity.
4-Bromo-2-iodo-6-(trifluoromethoxy)aniline -Br (4-position), -I (2-position), -OCF₃ C₇H₄BrF₃INO 381.92 EN300-20139176 Halogenated (Br, I) substituents; potential for cross-coupling reactions.
N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline hydrochloride -B(dioxaborolane), -OCF₃ (5-position), HCl C₁₃H₂₁BClNO₂ 269.58 2377610-55-2 Boronate ester group enables Suzuki-Miyaura coupling; trifluoromethoxy at 5-position .

Key Observations from Comparative Analysis

Substituent Position and Reactivity :

  • The 2-position of the aniline ring in this compound distinguishes it from analogs like MM3 (4-position -OCF₃) . Positional isomerism affects electronic properties and steric hindrance, influencing reactivity in synthesis or binding interactions.
  • Halogenated derivatives (e.g., 4-bromo-2-iodo-6-(trifluoromethoxy)aniline) are tailored for cross-coupling reactions, unlike the baseline compound .

Boronate ester-containing analogs (e.g., PN-1205) are specialized for use in Suzuki-Miyaura reactions, expanding utility in drug discovery .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., baseline compound and PN-1205) enhance aqueous solubility compared to free bases like MM3, which may favor applications in polymer or pharmaceutical formulations .

Biological Activity

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a compound that has garnered attention due to its unique trifluoromethoxy group, which enhances its biological activity and lipophilicity. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H9ClF3NO2
  • Molecular Weight : Approximately 227.61 g/mol
  • Structure : The compound features a trifluoromethoxy group attached to an aniline structure, which is known to influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Trifluoromethoxy Group : This can be achieved through various methods, including radical O-trifluoromethylation.
  • N-Methylation : The aniline nitrogen is methylated to enhance solubility and biological activity.
  • Hydrochloride Salt Formation : To improve stability and handling, the compound is often converted into its hydrochloride salt form.

The trifluoromethoxy group plays a crucial role in enhancing the biological activity of the compound. This group can increase lipophilicity, allowing for better membrane penetration and interaction with biological targets. Studies have shown that compounds containing this functional group exhibit improved activity against various biological targets compared to their non-fluorinated counterparts .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the aniline structure significantly impact biological activity:

  • Substituents at the Para Position : Compounds with electron-donating groups at the para position generally show higher potency against specific targets like serotonin transporters .
  • Trifluoromethoxy vs. Methoxy Groups : The presence of a trifluoromethoxy group has been associated with enhanced inhibitory activity compared to methoxy groups in similar compounds .

Case Studies

  • Inhibition of Enzymatic Activity : A study evaluated the compound's ability to inhibit cholesteryl ester transfer protein (CETP), a target in cardiovascular disease research. The compound showed promising CETP inhibitory activity with an IC50 value indicating effective inhibition .
    CompoundIC50 (μM)Remarks
    N-Methyl-2-(trifluoromethoxy)aniline1.02 ± 0.01Significant improvement over previous analogs
    Control Compound8.98 ± 0.05Less effective
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related trifluoromethoxy compounds against Gram-negative bacteria showed that these compounds could serve as potential leads for developing new antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies have assessed its metabolic stability using liver microsomes, revealing variable clearance rates that are indicative of its potential bioavailability in vivo .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-Methyl-2-(trifluoromethoxy)aniline hydrochloride?

  • Methodological Answer : A common approach involves the nitration of a trifluoromethoxy-substituted aromatic precursor, followed by catalytic hydrogenation to reduce the nitro group to an amine. Methylation of the amine group is then performed using methyl iodide or dimethyl sulfate under basic conditions. Purification typically involves recrystallization or preparative HPLC to achieve >95% purity. For trifluoromethoxy-substituted anilines, inert atmospheres (e.g., N₂) are critical during hydrogenation to prevent dehalogenation . Key Data :
  • Reaction temperature range: -20°C to +80°C for nitration .
  • Catalysts: Pd/C or Raney Ni for hydrogenation .
  • Purity validation: HPLC with UV detection at 254 nm .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and NMR. The trifluoromethoxy group enhances stability in acidic conditions but may hydrolyze under strong alkaline conditions. Store the hydrochloride salt at 4°C in desiccated, amber vials to minimize photolytic degradation .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • LC-HRMS : Confirm molecular weight (exact mass: 227.046151) and detect impurities .
  • ¹H/¹³C NMR : Assign peaks for the methylamino group (δ ~2.8 ppm for CH₃NH) and trifluoromethoxy substituent (δ ~120–125 ppm in ¹³C) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry, if applicable .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic substitution behavior of this compound?

  • Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing substituent, directing electrophiles to the para position. Kinetic studies using nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) reveal slower reaction rates compared to unsubstituted anilines due to reduced ring electron density. Computational modeling (DFT) can predict regioselectivity and validate experimental outcomes .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from variations in hydrogenation efficiency or methylation side reactions. Systematic optimization includes:
  • Screening catalyst loadings (5–20% Pd/C).
  • Testing alternative methylating agents (e.g., methyl triflate).
  • Using DoE (Design of Experiments) to identify critical parameters (temperature, solvent polarity) .

Q. What strategies are effective for quantifying trace impurities in this compound?

  • Methodological Answer : Develop a UPLC-MS/MS method with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Validate sensitivity (LOQ < 0.1%) and specificity against known impurities like dehalogenated byproducts or N-oxide derivatives. Use deuterated internal standards (e.g., D₃-methyl analogs) for accurate quantification .

Q. How does the methylamino group influence the compound’s solubility and bioavailability in biological assays?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (~50 mg/mL in PBS), while the trifluoromethoxy group enhances membrane permeability (logP ~2.1). Assess bioavailability via in vitro Caco-2 cell models and compare with structural analogs (e.g., 2-Methyl-4-(trifluoromethoxy)aniline) to isolate the methylamino group’s contribution .

Q. What are the degradation pathways of this compound under oxidative stress conditions?

  • Methodological Answer : Expose the compound to H₂O₂ or UV light and analyze degradation products via LC-QTOF. Primary pathways include:
  • Oxidative dealkylation of the methylamino group to form 2-(trifluoromethoxy)aniline.
  • Hydrolysis of the trifluoromethoxy group to phenolic derivatives under alkaline conditions.
    Stabilizers like BHT (butylated hydroxytoluene) can mitigate radical-mediated degradation .

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